molecular formula C23H15NO2S B14593521 (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) CAS No. 61164-96-3

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone)

Katalognummer: B14593521
CAS-Nummer: 61164-96-3
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: JIZIXQPMRILNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) is an organic compound that features a thiazole ring substituted with phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanol): Similar structure but with alcohol groups instead of ketones.

    (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylsulfone): Contains sulfone groups instead of ketones.

Uniqueness

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) is unique due to its specific arrangement of phenyl groups and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61164-96-3

Molekularformel

C23H15NO2S

Molekulargewicht

369.4 g/mol

IUPAC-Name

(3-benzoyl-5-phenyl-1,2-thiazol-4-yl)-phenylmethanone

InChI

InChI=1S/C23H15NO2S/c25-21(16-10-4-1-5-11-16)19-20(22(26)17-12-6-2-7-13-17)24-27-23(19)18-14-8-3-9-15-18/h1-15H

InChI-Schlüssel

JIZIXQPMRILNDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.